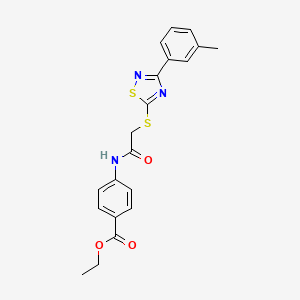

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-3-26-19(25)14-7-9-16(10-8-14)21-17(24)12-27-20-22-18(23-28-20)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETCJRQRZLMAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Tolyl Group: The tolyl group is introduced via electrophilic aromatic substitution reactions, often using toluene derivatives and suitable electrophiles.

Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.

Final Coupling: The final step involves coupling the thiadiazole derivative with the benzoate ester under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and tolyl group can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to modify the thiadiazole ring or the benzoate ester.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds containing thiadiazole moieties have demonstrated promising anticancer properties. Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has shown potential in modulating pathways related to oxidative stress and apoptosis, indicating its role as a lead compound for developing new anticancer drugs.

- Antimicrobial Properties :

-

Mechanism of Action :

- This compound is believed to interact with molecular targets such as enzymes and receptors involved in cell growth and apoptosis. Studies indicate that these compounds can bind to tubulin, influencing its polymerization dynamics and potentially disrupting cancer cell proliferation.

Agricultural Applications

The structural characteristics of this compound suggest potential applications in agriculture:

- Pesticide Development :

- Given its biological activity, there is potential for this compound to be developed into a pesticide or fungicide. Its ability to interact with biological systems could provide a mechanism for controlling pests or pathogens in agricultural settings.

Research Insights

Recent studies have focused on synthesizing various derivatives of thiadiazole compounds to evaluate their biological activities. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | Similar thiadiazole structure with p-tolyl group | Potential anticancer activity |

| Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | Phenyl instead of tolyl group | Antimicrobial properties |

| Methyl 4-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | Chlorine substitution on phenyl ring | Enhanced cytotoxicity against cancer cells |

These findings highlight the versatility of thiadiazole derivatives in medicinal chemistry and their potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves interactions with various molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and cell cycle regulation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

- Thiadiazole vs. Isoxazole: Compounds like I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) and I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) from replace the thiadiazole with a 3-methylisoxazole.

- Thiadiazole vs. Thiazolidinone: describes ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (e.g., 4a-j), which incorporate a thiazolidinone ring. Thiazolidinones are conformationally flexible and may enhance hydrogen-bonding capacity compared to the rigid thiadiazole .

Substituent and Linker Modifications

- m-Tolyl vs. Phenyl Groups: The m-tolyl group in the target compound introduces steric hindrance and lipophilicity distinct from simpler phenyl substituents in analogs like compound 25 (ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate) from . This modification could influence membrane permeability and metabolic stability .

- Thioether vs. Ether/Oxy Linkers : The thioacetamido linker in the target compound contrasts with oxyalkyl chains in I-6602 (). Thioether linkages may enhance resistance to enzymatic cleavage compared to ethers, prolonging biological activity .

Pharmacological and Physicochemical Properties

- Reactivity and Stability: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate, suggesting that electron-donating substituents (e.g., dimethylamino) on the benzoate ring enhance reactivity. However, the target compound’s electron-withdrawing thiadiazole may reduce such effects .

- Synthetic Accessibility : The synthesis of thiadiazole-containing compounds (e.g., and ) often requires multi-step protocols involving thiourea intermediates or azide-alkyne cycloadditions, whereas isoxazole derivatives () are synthesized via simpler condensation reactions .

Data Table: Key Structural and Functional Differences

Research Findings and Implications

- Material Science Applications: Analogous benzoate esters () demonstrate utility in resin formulations, where substituents like dimethylamino improve degree of conversion and mechanical properties. The thiadiazole’s electron-deficient nature could similarly enhance photophysical properties in polymers .

Biological Activity

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound belonging to the thiadiazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Structural Features

The compound features a thiadiazole ring , an acetanilide moiety , and a benzoate ester , which contribute to its potential biological effects. The structural formula can be represented as follows:

The biological activity of thiadiazole derivatives often involves interactions with various biological targets through mechanisms such as:

- Non-covalent interactions : These include hydrogen bonding and π-π stacking.

- Influence on biochemical pathways : Thiadiazole derivatives can modulate pathways related to inflammation, cancer progression, and microbial resistance.

Biological Activity Overview

The following table summarizes the notable biological activities associated with this compound and related compounds:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. This compound exhibited significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin .

- Antimicrobial Properties : In vitro assays demonstrated that compounds similar to this compound showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against E. coli and S. aureus displayed inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .

Research Findings

Recent research indicates that the presence of the thiadiazole ring significantly enhances the pharmacological profiles of these compounds. Studies have shown that modifications in the substituents on the thiadiazole ring can lead to variations in biological activity:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.